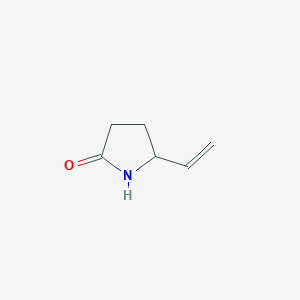

5-Vinyl-2-pyrrolidinone

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

作用機序

Target of Action

5-Vinyl-2-pyrrolidinone is a key intermediate in the synthesis of Vigabatrin , a synthetic analogue of GABA (γ-aminobutyric acid) . The primary target of this compound is GABA-T (GABA transaminase), an enzyme in the mammalian brain .

Mode of Action

The compound interacts with its target, GABA-T, by replacing GABA as a substrate for GABA-T . This interaction results in an increase in the level of GABA in the central nervous system (CNS) .

Biochemical Pathways

The biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-T, the compound increases the level of GABA in the CNS . This results in downstream effects such as the reduction of neuronal excitability .

Pharmacokinetics

It’s known that the compound is used as a key intermediate in the synthesis of vigabatrin . The ADME properties of this compound and their impact on bioavailability would be an interesting area for future research.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor to Vigabatrin . By increasing GABA levels in the CNS, it can help in the treatment of disorders associated with depletion of GABA levels such as tardive dyskinesia, schizophrenia, and epilepsy .

生化学分析

Biochemical Properties

5-Vinyl-2-pyrrolidinone plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with gamma-aminobutyric acid transaminase, an enzyme involved in the metabolism of gamma-aminobutyric acid. This interaction leads to the inhibition of gamma-aminobutyric acid transaminase, resulting in increased levels of gamma-aminobutyric acid in the central nervous system. This property makes this compound a valuable compound in the treatment of neurological disorders such as epilepsy and schizophrenia .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased levels of gamma-aminobutyric acid resulting from the inhibition of gamma-aminobutyric acid transaminase can affect neurotransmission and neuronal excitability. This can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with gamma-aminobutyric acid transaminase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the breakdown of gamma-aminobutyric acid. This results in increased levels of gamma-aminobutyric acid in the central nervous system, which can modulate neurotransmission and neuronal excitability. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models of neurological disorders. These effects are primarily due to the prolonged inhibition of gamma-aminobutyric acid transaminase and the resulting increase in gamma-aminobutyric acid levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit gamma-aminobutyric acid transaminase and increase gamma-aminobutyric acid levels without causing significant adverse effects. At higher doses, this compound may cause toxicity and adverse effects, such as neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with gamma-aminobutyric acid transaminase. By inhibiting this enzyme, this compound affects the metabolism of gamma-aminobutyric acid, leading to increased levels of this neurotransmitter in the central nervous system. This can have downstream effects on other metabolic pathways and metabolite levels, particularly those related to neurotransmission and neuronal function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity. These factors can affect the compound’s localization and accumulation in specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

生物活性

5-Vinyl-2-pyrrolidinone (5-VP) is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and case studies.

This compound is a cyclic compound with the chemical formula . It is structurally related to N-vinyl-2-pyrrolidone (NVP), which is widely used in various industrial applications. The compound exhibits unique reactivity due to the presence of the vinyl group, making it a versatile precursor for synthesizing various derivatives with enhanced biological properties.

Anticancer Activity

Recent studies have demonstrated that 5-VP and its derivatives exhibit promising anticancer properties. A notable study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| Compound 15 | 66 | Moderate |

| Compound 20 | 30 | Low |

| Compound 21 | 25 | Low |

The structure-activity relationship revealed that compounds with free amino groups exhibited stronger anticancer activity while maintaining lower toxicity towards non-cancerous cells. This suggests that the presence of specific functional groups is crucial for enhancing the efficacy and selectivity of these compounds against cancer cells .

Antimicrobial Activity

In addition to anticancer effects, 5-VP has shown significant antimicrobial activity against multidrug-resistant pathogens. A study assessed its efficacy against various strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The results indicated that certain derivatives of 5-VP displayed selective antimicrobial activity, highlighting their potential as therapeutic agents against resistant bacterial infections.

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 21 | S. aureus (MRSA) | 8 µg/mL |

| Compound 22 | E. coli | 16 µg/mL |

These findings underscore the importance of exploring the biological activity of pyrrolidinone derivatives in combating antibiotic resistance .

Other Biological Activities

Beyond anticancer and antimicrobial properties, compounds derived from 5-VP have been reported to exhibit a range of other pharmacological activities:

- Anticonvulsant : Some derivatives have shown effectiveness in seizure models.

- Anti-inflammatory : Certain compounds have demonstrated the ability to reduce inflammation in preclinical models.

- Antioxidant : The ability to scavenge free radicals has been linked to potential benefits in oxidative stress-related diseases .

Case Studies

- Case Study on Anticancer Activity : A study involving the administration of a novel derivative of 5-VP showed a significant reduction in tumor size in an A549 xenograft model, suggesting its potential for further development as a chemotherapeutic agent.

- Case Study on Antimicrobial Resistance : Research demonstrated that a specific derivative effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, providing a basis for developing new antibiotics targeting resistant strains.

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Therapeutic Agents

5-Vinyl-2-pyrrolidinone is primarily known for its role as an intermediate in the synthesis of Vigabatrin , a medication used to treat epilepsy. Vigabatrin acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), thereby increasing GABA levels in the central nervous system, which is crucial for managing seizure disorders .

Table 1: Key Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Vigabatrin Synthesis | Used as a precursor for the synthesis of Vigabatrin, enhancing GABA levels in the CNS. |

| Neurological Disorders | Potential treatment for conditions such as epilepsy and schizophrenia due to its GABAergic effects. |

1.2 Polymer Chemistry

This compound is utilized in the production of polyvinyl pyrrolidone (PVP) , a polymer with applications in pharmaceuticals, cosmetics, and food technology. PVP is known for its film-forming properties and ability to enhance solubility and stability of various compounds .

Case Study: Hydrophobically-modified PVP

Research demonstrated that hydrophobically-modified PVP can form shear-responsive hydrogels suitable for ophthalmic applications. These materials exhibit tunable viscosity, making them ideal for drug delivery systems in eye treatments .

Industrial Applications

2.1 Production of Polymers

The compound serves as a precursor in synthesizing various polymers used in industrial applications. Its polymerization leads to materials that are employed in coatings, adhesives, and sealants due to their excellent adhesive properties and stability under varying environmental conditions .

Table 2: Industrial Uses of this compound

| Industrial Use | Description |

|---|---|

| Adhesives | Enhances adhesion properties in various formulations. |

| Coatings | Provides stability and durability to coating materials. |

| Sealants | Used in formulations requiring strong bonding capabilities. |

Toxicological Studies and Safety Concerns

While this compound has beneficial applications, its safety profile has been scrutinized due to potential carcinogenic effects observed in animal studies .

Table 3: Toxicological Findings Related to this compound

化学反応の分析

Acid-Catalyzed Hydrolysis to 4-Amino-5-hexenoic Acid

Reaction :

5-Vinyl-2-pyrrolidinone undergoes hydrolysis in acidic media to form 4-amino-5-hexenoic acid, a precursor to the antiepileptic drug vigabatrin.

Conditions :

-

Acid : 5% aqueous hydrochloric acid

-

Temperature : 95–100°C

-

Time : Until complete lactam ring opening

-

Product Isolation : Acid addition salt formed, isolated via solvent evaporation

Mechanism :

Protonation of the lactam carbonyl activates the ring for nucleophilic attack by water, leading to ring opening and formation of the linear amino acid.

Bromination and Dehydrobromination to 5-Ethynyl-2-pyrrolidinone

Reaction Sequence :

-

Bromination : this compound reacts with bromine to form a dibromide intermediate.

-

Dehydrobromination : Elimination of HBr yields 5-ethynyl-2-pyrrolidinone.

Conditions :

-

Reagent : Bromine (exact stoichiometry unspecified)

-

Base : Not detailed (typically NaOH or KOH)

-

Product : 5-Ethynyl-2-pyrrolidinone, further hydrolyzed to 4-aminohex-5-ynoic acid

Pyrolysis via Cope Elimination

Reaction :

The N-oxide derivative of N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine undergoes pyrolysis to produce this compound.

Conditions :

-

Temperature : 140–185°C (optimal at 150°C)

-

Pressure : Reduced pressure (facilitates product distillation)

-

By-product : N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinone)ethylamine, removed via ion-exchange resin

Mechanism :

Thermal elimination of the N-oxide generates a transient diradical, which rearranges to form the vinyl group.

Catalytic Reduction and Functionalization

Reduction :

5-Hydroxymethyl-2-pyrrolidinone (derived from pyroglutamic acid ester) is reduced to 5-hydroxymethyl-2-pyrrolidinone using NaBH₄ or LiAlH₄.

Conditions :

-

Reducing Agent : Sodium borohydride (NaBH₄) in water/ethanol

-

Selectivity : Ester carbonyl reduced without affecting the lactam

Functionalization :

The hydroxyl group is converted to tosylate/mesylate for subsequent nucleophilic substitution (e.g., cyanidation to 5-oxo-2-pyrrolidineacetonitrile) .

Stereochemical Considerations

This compound contains a chiral center, enabling the synthesis of enantiopure vigabatrin. The optical purity of intermediates depends on the starting material’s configuration (e.g., 5-oxo-2-pyrrolidineacetonitrile) .

特性

IUPAC Name |

5-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDXEVJHXWJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318830 | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-16-0 | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Vinyl-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-VINYL-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739J1G8PUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。